![molecular formula C14H14ClN3O2 B2532509 N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-22-0](/img/structure/B2532509.png)

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

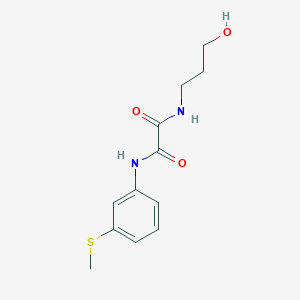

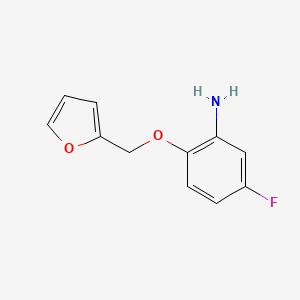

The compound N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a chemical entity that is presumed to possess a complex structure involving a pyrazolo[5,1-b][1,3]oxazine ring system. This structure is likely to be characterized by the presence of a carboxamide group and a chloro-substituted methylphenyl moiety. Although the specific details of this compound are not provided in the given papers, similar compounds have been synthesized and studied, which can offer insights into the potential characteristics of the compound .

Synthesis Analysis

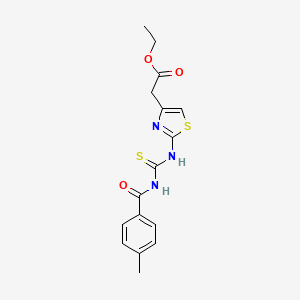

The synthesis of related compounds typically involves the reaction of a substituted benzaldehyde or ketone with an aminoguanidine or an amine under certain conditions. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine led to the formation of a carboxamide moiety joined to a substituted pyrazoline ring . Another related compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation . These methods suggest that the synthesis of N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide could also involve similar starting materials and conditions.

Molecular Structure Analysis

Compounds with pyrazolo and pyridine ring systems often exhibit interesting conformational features. For example, a substituted pyrazoline ring can adopt a flat-envelope conformation, and the orientation of the phenyl rings can vary significantly . In another case, the pyrazolo[3,4-b]pyridine system showed that all atoms, except for two adjacent carbon atoms, lie in one plane, indicating a degree of planarity in the core structure . These observations suggest that the molecular structure of N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide would also exhibit a significant degree of planarity with possible deviations due to substituents.

Chemical Reactions Analysis

While the specific chemical reactions of N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide are not detailed in the provided papers, related compounds have shown reactivity typical of carboxamides and heterocyclic compounds. The presence of a carboxamide group can lead to the formation of intermolecular hydrogen bonds, as seen in the case of the pyrazoline derivative . Similarly, the NH group in the dihydropyridinone ring of a pyrazolo[3,4-b]pyridine derivative was involved in hydrogen bonding, which linked the molecules into infinite chains . These examples indicate that the compound may also participate in hydrogen bonding and other reactions typical of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. The partial anionic character of the carbonyl oxygen atom, as a result of pi density transfer from adjacent nitrogen atoms, can affect the compound's reactivity and intermolecular interactions . The planarity of the core structure and the displacement of certain atoms from this plane can influence the compound's crystal packing and stability . Therefore, it can be inferred that N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide would exhibit properties consistent with its structural features, such as solubility, melting point, and potential for forming crystalline solids.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Interactions

Studies have focused on developing innovative synthetic routes and understanding the chemical interactions of pyrazolo[1,3]oxazine derivatives. For example, research on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlighted the intricacies of ANRORC rearrangement, emphasizing the synthetic versatility of pyrazole derivatives (Ledenyova et al., 2018). This underscores the compound's relevance in synthetic organic chemistry, offering pathways to novel heterocyclic structures.

Potential Biological Activities

The exploration of pyrazole derivatives extends into the evaluation of their potential biological activities. A study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated the potential for anticancer applications (Hassan et al., 2014). These findings suggest that related compounds, including N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, could be investigated for similar biological activities.

Antimicrobial and Antiviral Research

Research into the antimicrobial and antiviral properties of pyrazole derivatives has yielded promising results. The study on new benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity (Hebishy et al., 2020). This highlights the potential of N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide and its analogs in contributing to antiviral research and development.

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-9-10(15)4-2-5-11(9)16-14(19)12-8-13-18(17-12)6-3-7-20-13/h2,4-5,8H,3,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBXGIBQQHWMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3CCCOC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)